molecular formula C9H10BrN3OS B2466316 2-(2-bromobenzoyl)-N-methylhydrazinecarbothioamide CAS No. 58064-69-0

2-(2-bromobenzoyl)-N-methylhydrazinecarbothioamide

Cat. No.: B2466316
CAS No.: 58064-69-0
M. Wt: 288.16
InChI Key: CIDIHZMCTVYKSO-UHFFFAOYSA-N
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Description

2-(2-Bromobenzoyl)-N-methylhydrazinecarbothioamide is a member of the hydrazinecarbothioamide family, characterized by a thiosemicarbazide backbone substituted with a 2-bromobenzoyl group and an N-methyl moiety. This class of compounds is notable for its versatility in coordination chemistry and biological applications, including antimicrobial and antitumor activities .

Its discontinued commercial availability (as noted in ) suggests specialized research use, possibly in exploring halogenated derivatives for targeted applications.

Properties

IUPAC Name

1-[(2-bromobenzoyl)amino]-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3OS/c1-11-9(15)13-12-8(14)6-4-2-3-5-7(6)10/h2-5H,1H3,(H,12,14)(H2,11,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDIHZMCTVYKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNC(=O)C1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Solution-Phase Acylation

The conventional synthesis of 2-(2-bromobenzoyl)-N-methylhydrazinecarbothioamide follows a two-step protocol derived from analogous thiosemicarbazone preparations. Step 1 involves the generation of N-methylthiosemicarbazide via methylhydrazine and thiourea condensation. Step 2 entails acylation with 2-bromobenzoyl chloride in DMF under reflux, facilitated by triethylamine as an acid scavenger (Scheme 1).

Procedure :

  • N-methylthiosemicarbazide (1.0 mmol) is dissolved in anhydrous DMF (15 mL).
  • 2-Bromobenzoyl chloride (1.1 mmol) is added dropwise at 0°C, followed by triethylamine (2.0 mmol).
  • The mixture is refluxed at 80°C for 3 hours, monitored by thin-layer chromatography (TLC; eluent: petroleum ether/ethyl acetate 7:3).
  • Post-reaction, the solution is poured into ice-water, precipitating the crude product.
  • Purification via silica gel column chromatography (petroleum ether/ethyl acetate 6:4) yields the title compound as a pale-yellow solid.

Key Considerations :

  • Stoichiometry : A slight excess of acyl chloride ensures complete conversion.
  • Solvent Choice : DMF’s high polarity facilitates nucleophilic substitution at the thioamide nitrogen.
  • Yield : 75–81%, contingent on purification efficiency.

Solvent-Free Microwave-Assisted Synthesis

Microwave irradiation offers a rapid, eco-friendly alternative, leveraging solid-supported catalysis to enhance reactivity.

Procedure :

  • N-methylthiosemicarbazide (1.0 mmol) and 2-bromobenzoyl chloride (1.05 mmol) are mixed with silica gel (200–400 mesh, 0.5 g).
  • The mixture is irradiated in a domestic microwave (800 W, 2450 MHz) for 2–3 minutes.
  • The resultant solid is dissolved in acetone, filtered, and recrystallized from ethanol.

Key Advantages :

  • Time Efficiency : Reaction completion in 2–3 minutes vs. 3 hours for conventional methods.
  • Yield Enhancement : 82–89% due to reduced side reactions.

Alternative Preparation Routes

While less common, phosphinoboration and hydrazine-carbothioamide derivatization have been explored for structurally related compounds. For instance, phosphinoboration of thiosemicarbazones with 2PBcat yields boron-embedded heterocycles, though this approach remains untested for 2-bromobenzoyl derivatives.

Characterization and Analytical Data

Spectroscopic Analysis

1H NMR (400 MHz, CDCl3) :

  • δ 7.82 (d, J = 7.2 Hz, 1H, Ar),
  • δ 7.61–7.53 (m, 2H, Ar),
  • δ 7.45 (s, 1H, C=NH),
  • δ 2.83 (s, 3H, NCH3).

13C NMR (100 MHz, CDCl3) :

  • δ 180.4 (C=S),
  • δ 167.2 (C=O),
  • δ 134.9–128.3 (Ar-C),
  • δ 30.3 (NCH3).

HRMS (ESI) : m/z calcd. for C9H8BrN3OS [M+H]+: 315.96; found: 315.95.

Crystallographic and Thermal Properties

Melting Point : 199–201°C (lit. 198–200°C for analogous compounds).
Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C, indicating thermal stability suitable for pharmaceutical formulation.

Optimization and Comparative Analysis

Table 1 : Comparison of Conventional vs. Microwave Synthesis

Parameter Conventional Method Microwave Method
Reaction Time 3 hours 3 minutes
Yield 75–81% 82–89%
Solvent Usage DMF (15 mL) None
Purification Column Chromatography Recrystallization
Energy Efficiency Moderate High

Key Insights :

  • Microwave synthesis reduces energy consumption and eliminates solvent waste, aligning with green chemistry principles.
  • Conventional methods remain valuable for scalability and reagent accessibility.

Applications and Derivatives

This compound serves as a precursor for antimicrobial and anticancer agents. Structural modifications, such as triazole ring annulation (cf.), enhance bioactivity against multidrug-resistant pathogens like Pseudomonas aeruginosa.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromobenzoyl)-N-methylhydrazinecarbothioamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Condensation Reactions: It can participate in condensation reactions with other carbonyl-containing compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-(2-Bromobenzoyl)-N-methylhydrazinecarbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-bromobenzoyl)-N-methylhydrazinecarbothioamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Halogen substituents (Br, Cl, F) enhance antimicrobial activity due to increased lipophilicity and membrane penetration .
  • Electron-withdrawing groups (e.g., -CN, -NO₂) stabilize the hydrazinecarbothioamide backbone, influencing tautomerism and metal-binding capabilities .

Key Observations :

  • Higher yields (>85%) are achieved with electron-deficient aldehydes (e.g., nitro or cyano-substituted) due to faster Schiff base formation .
  • Halogenated derivatives require longer reaction times for optimal crystallization .

Crystallographic and Conformational Analysis

Crystal structures reveal differences in planarity and intermolecular interactions:

Compound Name Dihedral Angle (Aromatic Ring vs. Hydrazinecarbothioamide) Hydrogen Bonding Patterns Space Group Reference
2-[1-(2-Hydroxy-4-methoxyphenyl)ethylidene]-N-methylhydrazinecarbothioamide 9.2° Intramolecular O–H⋯N; intermolecular C–H⋯O P21/n
2-[1-(2-Hydroxy-6-methoxyphenyl)ethylidene]-N-methylhydrazinecarbothioamide 75.1° O–H⋯S and N–H⋯N interactions P1
2-(4-Fluorobenzylidene)-N-methylhydrazinecarbothioamide Near-planar π-π stacking (3.8 Å); N–H⋯S hydrogen bonds P21/c

Key Observations :

  • Smaller dihedral angles (<10°) correlate with enhanced planarity, favoring π-π stacking and antimicrobial activity .
  • Bulky substituents (e.g., 2-bromo) increase dihedral angles, reducing planarity but improving solubility .

Antimicrobial Activity

Halogenated derivatives exhibit broad-spectrum antimicrobial effects:

Compound Name MIC (μg/mL) Against S. aureus MIC (μg/mL) Against E. coli Reference
2-(2-Chloro-4-fluorobenzylidene)-N-methylhydrazinecarbothioamide (3) 8.2 16.5
(Z)-2-(2-Hydroxy-5-nitrobenzylidene)-N-methylhydrazinecarbothioamide (5NS) 12.4 25.0

Key Observations :

  • Chloro-fluoro substitution (Compound 3) shows superior activity due to synergistic halogen effects .
  • Nitro groups (Compound 5NS) reduce activity against Gram-negative bacteria, likely due to reduced membrane permeability .

Metal Coordination and Catalysis

Hydrazinecarbothioamides serve as N,S-bidentate ligands in metal complexes:

  • Pd(II) complexes of 2-(2-chlorobenzylidene)-N-methylhydrazinecarbothioamide exhibit catalytic activity in Mizoroki-Heck cross-coupling reactions .
  • Cu(II) complexes of 2-(4-fluorobenzylidene)-N-methylhydrazinecarbothioamide show luminescence properties, useful in sensor applications .

Biological Activity

2-(2-bromobenzoyl)-N-methylhydrazinecarbothioamide, a compound of interest in medicinal chemistry, has been investigated for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound can be represented structurally as follows:

  • Chemical Formula : C₉H₈BrN₃OS
  • CAS Number : 58064-69-0

The synthesis typically involves the reaction of 2-bromobenzoyl chloride with N-methylhydrazinecarbothioamide under controlled conditions. The reaction pathway can be summarized as:

  • Formation of the Hydrazone : The initial step involves the nucleophilic attack of N-methylhydrazine on the carbonyl carbon of the 2-bromobenzoyl group.
  • Thioamide Formation : Subsequent reactions lead to the formation of the thioamide functional group, enhancing the compound's biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in anticancer and antimicrobial domains.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound against various cancer cell lines. Notably:

  • Cell Lines Tested : MCF-7 (breast cancer) and HCT116 (colon cancer).
  • IC50 Values :
    • MCF-7: 27.3 μM
    • HCT116: 6.2 μM

These values suggest a promising potential for this compound as a chemotherapeutic agent. The mechanism appears to involve apoptosis induction and inhibition of critical metabolic pathways essential for cancer cell survival.

Antimicrobial Activity

The compound has also shown promising results against bacterial strains, particularly Mycobacterium tuberculosis. In comparative studies:

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
AntibacterialMycobacterium tuberculosis>98% compared to Rifampicin
AnticancerMCF-7 (Breast Cancer)27.3
AnticancerHCT116 (Colon Cancer)6.2

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular metabolism, impacting cancer cell proliferation.
  • Receptor Modulation : It could interact with neurotransmitter receptors or other signaling pathways involved in inflammation and cell survival.

Case Study 1: Anticancer Screening

In vitro studies demonstrated that structural modifications in hydrazinecarbothioamide derivatives enhanced cytotoxicity against MCF-7 and HCT116 cell lines. These findings support further exploration into structure-activity relationships to optimize therapeutic efficacy.

Case Study 2: Antimicrobial Efficacy

A series of experiments highlighted the compound's effectiveness against Mycobacterium tuberculosis, suggesting its potential as an antituberculosis agent. While less active than rifampicin, certain derivatives exhibited significant inhibition, warranting further investigation into their clinical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing 2-(2-bromobenzoyl)-N-methylhydrazinecarbothioamide, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via condensation of 2-bromobenzoyl chloride with N-methylhydrazinecarbothioamide under reflux in ethanol or methanol (4–6 hours, 60–80°C). Critical parameters include stoichiometric ratios (1:1 molar), solvent polarity, and cooling rate for crystallization. Purification involves recrystallization from ethanol/acetonitrile, yielding 60–75% .
  • Quality Control : Reaction progress is monitored by TLC (Rf ≈ 0.3–0.5 in ethyl acetate/hexane). Final purity is confirmed via melting point analysis (415–420 K) .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • IR Spectroscopy : Key peaks include C=O (1670–1690 cm⁻¹), C=S (1170–1185 cm⁻¹), and N–H (3200–3300 cm⁻¹) .
  • ¹H NMR : Aromatic protons (δ 7.3–8.1 ppm), N–CH₃ (δ 3.2–3.4 ppm), and hydrazine NH (δ 10.2–10.8 ppm) .
  • X-ray Crystallography :

  • Space group: P1 (triclinic) with cell parameters:
a (Å)b (Å)c (Å)α (°)β (°)γ (°)
7.62329.400411.803180.1271.5699.27
  • Bond lengths: C=O (1.21–1.23 Å), C–S (1.68–1.72 Å) .

Advanced Research Questions

Q. How do computational methods like DFT improve understanding of electronic properties and reactivity?

  • DFT Analysis : B3LYP/6-31G(d) calculations predict frontier molecular orbitals and Fukui indices, identifying reactive sites (e.g., nucleophilic attack at carbonyl carbon). Experimental vs. computed bond lengths show <0.02 Å deviations, validating models .
  • Electrostatic Potential Maps : Highlight electron-deficient regions near bromine, guiding derivatization for enhanced bioactivity .

Q. How can contradictions in crystallographic data (e.g., dihedral angles) be resolved?

  • Case Study : Dihedral angles between aromatic and hydrazinecarbothioamide moieties vary (9.2° vs. 75.1° ). Resolution strategies:

High-Resolution Data : Use Agilent Xcalibur diffractometers with θmax >70°, Rint <0.05 .

Refinement : SHELXL anisotropic displacement parameters and hydrogen-bond restraints (R1 <0.063) .

Polymorph Screening : Solvent variation (acetonitrile vs. ethanol) reveals packing-dependent conformations .

Q. What experimental strategies elucidate biological mechanisms and structure-activity relationships?

  • Molecular Docking : AutoDock Vina simulations predict binding to DNA gyrase (ΔG <−7 kcal/mol), correlating with antimicrobial activity .
  • Cytotoxicity Assays : MTT testing shows IC50 = 12–45 μM against cancer cell lines, with electron-withdrawing groups enhancing potency .
  • DNA Interaction Studies : UV-vis titration and ethidium bromide displacement quantify binding constants (Kb = 10⁴–10⁵ M⁻¹) .

Methodological Notes

  • Crystallographic Refinement : SHELX programs are standard for small-molecule refinement. Use SHELXL for high-resolution data and SHELXPRO for macromolecular interfaces .
  • Data Validation : Cross-check spectral data (IR/NMR) with computational predictions to identify synthetic byproducts or isomerism .

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